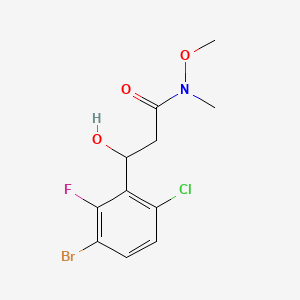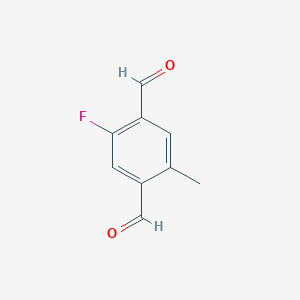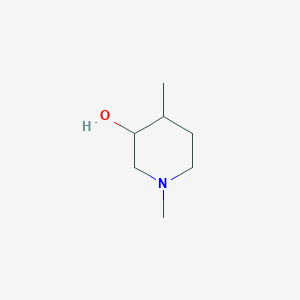
trans-1,4-Dimethylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,4-Dimethylpiperidin-3-ol: is a heterocyclic organic compound that belongs to the piperidine family It features a six-membered ring containing one nitrogen atom and two methyl groups attached to the first and fourth carbon atoms, with a hydroxyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives under specific conditions to yield trans-1,4-Dimethylpiperidin-3-ol. This process typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions to form the piperidine ring structure.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-1,4-Dimethylpiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halides, alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
- Evaluated for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of trans-1,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
- trans-3,4-Dimethylpiperidin-3-ol
- cis-1,4-Dimethylpiperidin-3-ol
- 1,4-Dimethylpiperidine
Comparison:
- trans-1,4-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
- Compared to trans-3,4-Dimethylpiperidin-3-ol , the position of the methyl groups and hydroxyl group in this compound can result in different chemical and biological properties.
- cis-1,4-Dimethylpiperidin-3-ol has a different spatial arrangement of the methyl groups, which can affect its stability and reactivity.
- 1,4-Dimethylpiperidine lacks the hydroxyl group, making it less polar and potentially altering its solubility and reactivity.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
1,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8(2)5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
RRLOPSFVACCLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


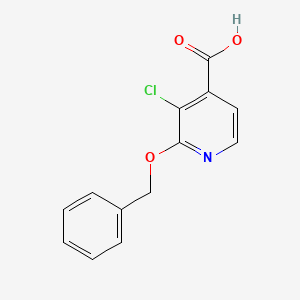
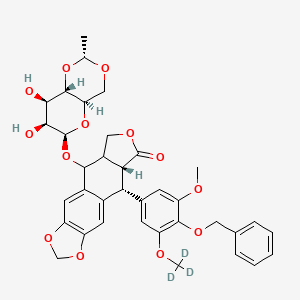
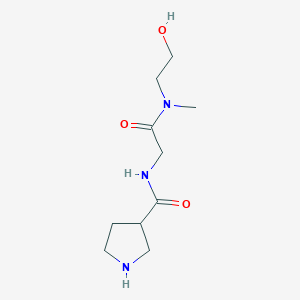

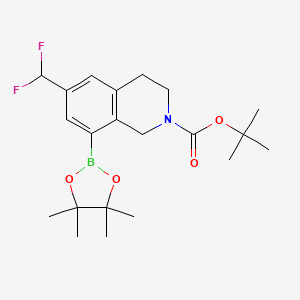
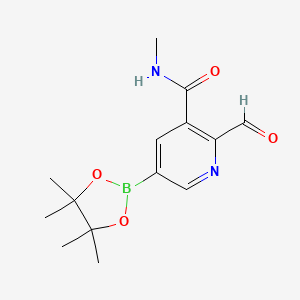

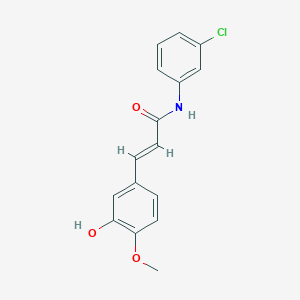
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
